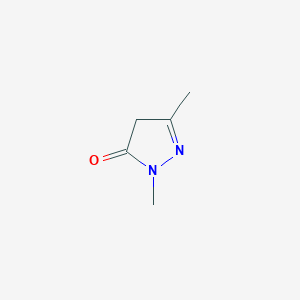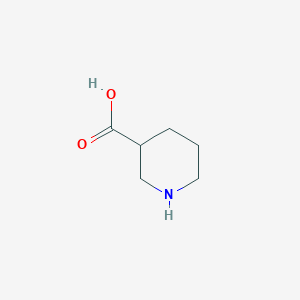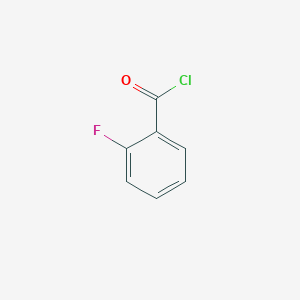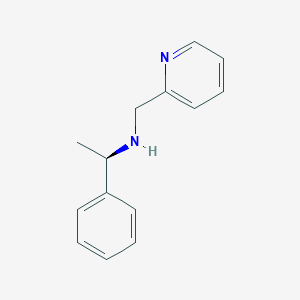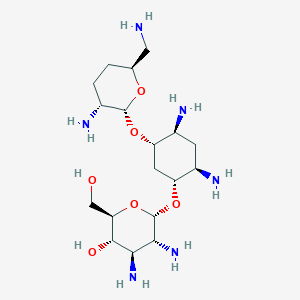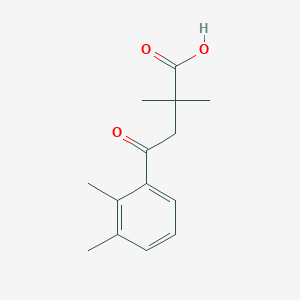
2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid” is a carboxylic acid derivative. It contains a phenyl group (a benzene ring) which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would include a carboxylic acid group (-COOH), a phenyl group (C6H5-), and several methyl groups (-CH3). The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
Carboxylic acids and their derivatives undergo a variety of chemical reactions, including esterification, amide formation, and reduction to alcohols or aldehydes. The phenyl group can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Antituberculosis Activity of Organotin Complexes
Organotin complexes, including those with carboxylic acids like mefenamic acid and 2-[(2,6-dimethylphenyl)amino]benzoic acid, have been scrutinized for their antituberculosis activity. The diversity in structure of the organotin moiety offers a range of biological activities, influenced by the ligand environment, organic groups attached to tin, and the overall compound structure. Triorganotin(IV) complexes are noted for superior antituberculosis activity, attributed to the reduced toxicity associated with the order of organotin compounds (tri > di > mono-organotins) (Iqbal, Ali, & Shahzadi, 2015).
Herbicide Toxicity and Environmental Impact
Research on herbicides, particularly 2,4-D, underscores the environmental and toxicological concerns associated with widespread use. Studies highlight the potential for these compounds to enter natural environments and water sources, posing risks to non-target organisms. The eco-toxicological effects, including the potential lethal impact on various species and concerns about human exposure, underscore the need for mitigation strategies and further exploration of environmental impacts (Islam et al., 2017).
Catalytic Synthesis of Oxygenated Fuels
The catalytic synthesis of polyoxymethylene dimethyl ethers (OME), compounds that are structurally related or relevant to the research context of 2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid, demonstrates the potential for developing oxygenated fuels. These fuels offer advantages in diesel engines, reducing hazardous exhaust emissions and soot formation. Research focuses on developing more efficient catalysts and processes to produce OME with specific chain lengths, highlighting the ongoing efforts to simplify production processes for environmental and efficiency gains (Baranowski, Bahmanpour, & Kröcher, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2,3-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-6-5-7-11(10(9)2)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACBPOJILMGDBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CC(C)(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645499 |
Source


|
| Record name | 4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid | |
CAS RN |
146645-55-8 |
Source


|
| Record name | 4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

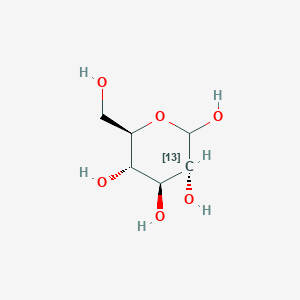
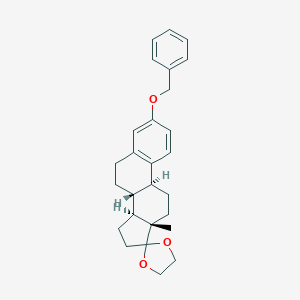
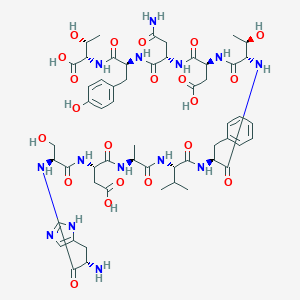
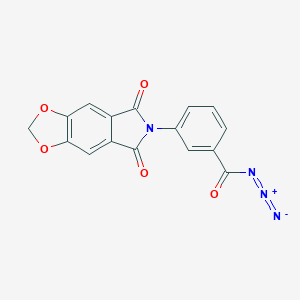
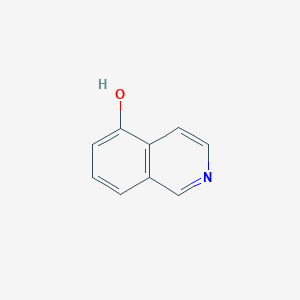
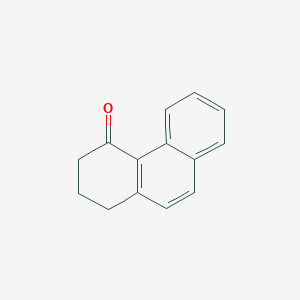
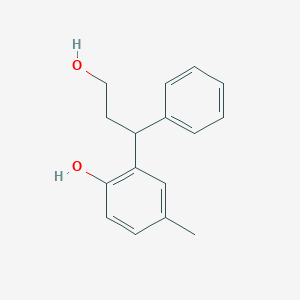
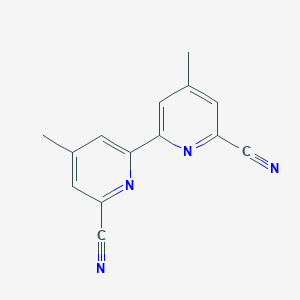
![D-[4-13C]Glucose](/img/structure/B118824.png)
